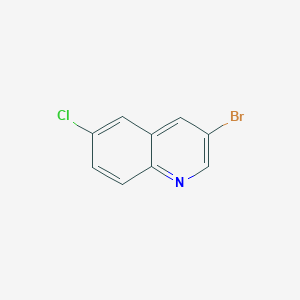

3-Bromo-6-chloroquinoline

Descripción general

Descripción

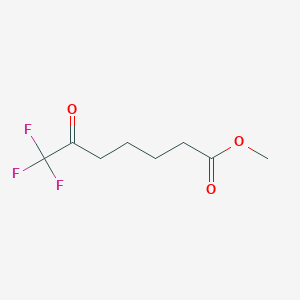

3-Bromo-6-chloroquinoline is a compound with the molecular weight of 242.5 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of quinoline derivatives, including 3-Bromo-6-chloroquinoline, has been a subject of research. Vandekerckhove et al. developed a novel class of halo-substituted 3-bromo-1-(2,3-dibromo-2-methylpropyl)-4-quinolones . The molecular structures of the synthesized compounds were confirmed by NMR and mass spectrophotometry techniques .Molecular Structure Analysis

The InChI code for 3-Bromo-6-chloroquinoline is1S/C9H5BrClN/c10-7-3-6-4-8 (11)1-2-9 (6)12-5-7/h1-5H . This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis

While specific chemical reactions involving 3-Bromo-6-chloroquinoline are not detailed in the search results, quinoline derivatives are known to exhibit important biological activities . They are used extensively in the treatment of various infections and diseases .Physical And Chemical Properties Analysis

3-Bromo-6-chloroquinoline is a solid substance at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- 3-Bromo-6-chloroquinoline derivatives, such as 3-benzyl-6-bromo-2-chloroquinoline, play a critical role as intermediates in the synthesis of aryl quinoline compounds. These compounds have been analyzed using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density functional theory (DFT) calculations were also performed to understand their molecular structures and physicochemical properties (Zhou et al., 2022).

Antimicrobial and Antifungal Activity

- Research has explored the antimicrobial and antifungal potential of 3-bromo-6-chloroquinoline and related compounds. For instance, a study on 3-bromo-6-chloro- and 6-bromo-3-chloro-8-quinolinols showed significant antifungal activity against various fungi, indicating their potential as fungitoxic agents (Gershon et al., 1996). Similarly, the synthesis and antimicrobial activity of novel quinoline-pyrazoline-based coumarinyl thiazole derivatives, incorporating 3-bromo-6-chloroquinoline, have been investigated (Ansari & Khan, 2017).

Catalysis and Chemical Reactions

- 3-Bromo-6-chloroquinoline has been utilized in various chemical synthesis processes. For instance, it's involved in the Knorr synthesis of quinoline derivatives and other complex chemical reactions (Wlodarczyk et al., 2011). Additionally, it has been used in the preparation of cyclopalladated complexes for catalytic activities (Xu et al., 2014).

Antimalarial Agents

- There's ongoing research into the antimalarial properties of 3-bromo-6-chloroquinoline derivatives. For example, a study on the synthesis of new quinoline-based 1,2,3-triazoles, which include 3-bromo-6-chloroquinoline, evaluated their antimicrobial and antimalarial activities (Parthasaradhi et al., 2015).

Safety and Hazards

Direcciones Futuras

While specific future directions for 3-Bromo-6-chloroquinoline are not detailed in the search results, research into the synthesis and potential applications of quinoline derivatives is ongoing . This includes efforts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

Mecanismo De Acción

Target of Action

Quinoline derivatives are known to exhibit a wide range of biological activities, including antimalarial, antimicrobial, and anticancer effects . Therefore, it’s plausible that 3-Bromo-6-chloroquinoline may interact with a variety of biological targets, depending on its specific modifications and the biological context.

Mode of Action

Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death

Biochemical Pathways

For instance, quinoline derivatives are known to be involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

The pharmacokinetic properties of 3-Bromo-6-chloroquinoline suggest that it has high gastrointestinal absorption and is BBB permeant . The compound’s lipophilicity (Log Po/w) is 3.32, suggesting it has good membrane permeability . Its water solubility is moderate, which may affect its bioavailability .

Result of Action

Given the known activities of quinoline derivatives, it’s plausible that this compound could have a range of effects, such as inhibiting dna synthesis in bacteria or disrupting other cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-6-chloroquinoline. For instance, the compound’s stability and reactivity could be affected by temperature, pH, and the presence of other chemicals . Additionally, the compound’s efficacy could be influenced by the biological environment, including the presence of specific enzymes or transporters, the state of the target cells, and the patient’s overall health status .

Propiedades

IUPAC Name |

3-bromo-6-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-7-3-6-4-8(11)1-2-9(6)12-5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIPZVVMRXUNRAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572186 | |

| Record name | 3-Bromo-6-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6-chloroquinoline | |

CAS RN |

13669-65-3 | |

| Record name | 3-Bromo-6-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Urea, [(3-chlorophenyl)phenylmethyl]-](/img/structure/B178830.png)

![6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B178831.png)

![(S)-tert-Butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B178833.png)